molecular formula C9H8ClFO2 B1585759 Ethyl 4-chloro-2-fluorobenzoate CAS No. 4793-20-8

Ethyl 4-chloro-2-fluorobenzoate

Cat. No. B1585759
CAS RN: 4793-20-8
M. Wt: 202.61 g/mol
InChI Key: MVPSCBLITKTKLF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluorobenzoate is an organic chemical compound . It is commonly used as a building block in pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The molecular formula of Ethyl 4-chloro-2-fluorobenzoate is C9H8ClFO2 . The InChI code is 1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-fluorobenzoate is a liquid at ambient temperature . It has a molecular weight of 202.61 . The flash point is 206 .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Ethyl 4-chloro-2-fluorobenzoate is used in the synthesis of various pharmaceutical intermediates. For instance, it plays a crucial role in the continuous-flow process for producing floxacin intermediates, offering advantages like higher product yield, lower raw material consumption, and improved operation safety (Guo, Yu, & Su, 2020). Additionally, it is involved in the synthesis of quinoline derivatives, which are significant in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Radiopaque Compounds

This chemical is also valuable in preparing radiopaque compounds. A study from 1950 discussed the synthesis of various derivatives, including ethyl 3-iodo-4-fluorobenzoate, demonstrating their anesthetic, hypnotic, and analgesic effects (Mittelstaedt & Jenkins, 1950).

Antimycobacterial Activity

Research has shown that derivatives of ethyl 4-chloro-2-fluorobenzoate exhibit antimycobacterial activity. Specifically, certain hydrazide derivatives have shown inhibitory activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Protein Labeling

In the field of biochemistry, it's used in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) for protein labeling. This preparation process is crucial for studying proteins in various biological contexts (Tang, Zeng, Yu, & Kabalka, 2008).

Charge Density Analysis

Ethyl 4-chloro-2-fluorobenzoate is significant in studying charge density distribution in molecular crystals, providing insights into intermolecular interactions and electron density distribution (Hathwar & Row, 2011).

Synthesis of Heterocyclic Scaffolds

It serves as a building block in the synthesis of various heterocyclic scaffolds, important in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).

Organic Solar Cells

In the field of organic electronics, derivatives of ethyl 4-chloro-2-fluorobenzoate are used to enhance the conductivity of materials like poly(3,4-ethylenedioxythiophene) (PEDOT), crucial for high-efficiency solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Safety And Hazards

Ethyl 4-chloro-2-fluorobenzoate is flammable and its vapour forms an explosive mixture with air . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPSCBLITKTKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382289
Record name ethyl 4-chloro-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-fluorobenzoate

CAS RN

4793-20-8
Record name Ethyl 4-chloro-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4793-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-2-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-2-fluoro-, ethyl ester
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Record name ethyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4793-20-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org

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